Vasoconstrictor Potency of 21-Deoxybetamethasone 17-Propionate vs. Betamethasone 17-Valerate in Human Skin Assay
In a quantitative human vasoconstrictor assay adapted from McKenzie and Stoughton, 21-desoxybetamethasone 17-propionate ointment formulations (containing propylene glycol as penetration enhancer) demonstrated high relative vasoconstrictor potencies compared to betamethasone 17-valerate ointments [1]. The quantitative method, which measures the diameter of vasoconstricted areas, employed higher corticosteroid doses than the standard quantal method. Formulations with 21-desoxybetamethasone 17-propionate achieved high relative potencies specifically when propylene glycol was included in the ointment base, whereas betamethasone 17-valerate performance was vehicle-dependent in a different manner, with hydrogenated lanolin concentration producing opposite effects (potency increase vs. decrease) depending on the measurement method [1].
| Evidence Dimension | Quantitative human vasoconstrictor activity (ointment formulations) |
|---|---|
| Target Compound Data | High relative vasoconstrictor potency when formulated with propylene glycol-containing ointment bases [1] |
| Comparator Or Baseline | Betamethasone 17-valerate ointments: vehicle-dependent potency; hydrogenated lanolin concentration increased potency by the quantitative method but decreased it by the quantal method [1] |
| Quantified Difference | Vehicle optimization: propylene glycol inclusion yields high relative potencies for 21-desoxybetamethasone 17-propionate; betamethasone 17-valerate shows divergent vehicle responses (quantitative vs. quantal methods produce opposite trends with hydrogenated lanolin) [1] |
| Conditions | Human volunteer forearm skin; McKenzie-Stoughton adapted quantitative vasoconstrictor assay (1962); ointment formulations; corticosteroid doses higher than quantal method [1] |
Why This Matters
For formulation development, 21-deoxybetamethasone 17-propionate's predictable potentiation by propylene glycol provides a more reliable platform than betamethasone 17-valerate, whose vehicle-dependent potency is subject to assay-method-specific variability, directly impacting topical product formulators selecting active ingredients.
- [1] Busse, M. J., Hunt, P., Lees, K. A., Maggs, P. N. D., & McCarthy, T. M. (1969). Release of Betamethasone Derivatives from Ointments—In Vivo and In Vitro Studies. British Journal of Dermatology, 81(1), 103–112. DOI: 10.1111/j.1365-2133.1969.tb16070.x View Source
